(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride
Description
(Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is a secondary amine hydrochloride derivative featuring a cyclobutylmethyl group attached to an indole-containing amine backbone. The indole moiety, a bicyclic structure with a benzene fused to a pyrrole ring, is a common pharmacophore in bioactive molecules, particularly in neurological and antimicrobial agents. The cyclobutylmethyl substituent introduces steric bulk and rigidity, which may influence binding affinity, metabolic stability, and physicochemical properties compared to simpler alkyl or aromatic substituents.
Properties
Molecular Formula |
C14H19ClN2 |
|---|---|
Molecular Weight |
250.77 g/mol |
IUPAC Name |
1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11;/h1-2,6-7,10-11,15-16H,3-5,8-9H2;1H |
InChI Key |
LPALCSNGCJSZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2=CNC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Preparation Methods
Indole Functionalization
The key intermediate is often an indole-3-carbaldehyde or related derivative, prepared via electrophilic substitution or formylation at the 3-position of indole:
- Vilsmeier–Haack formylation is a common method, using phosphorus oxychloride and dimethylformamide (DMF) to convert indole to indole-3-carbaldehyde derivatives. This step is critical to introduce the aldehyde group that will later react with the amine moiety.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Indole + POCl3/DMF | Indole-3-carbaldehyde |
Alkylation / Reductive Amination
The aldehyde intermediate undergoes reductive amination with cyclobutylmethyl amine or its equivalent:
- Reaction of indole-3-carbaldehyde with cyclobutylmethyl amine in the presence of a reducing agent such as sodium borohydride (NaBH4) in methanol yields the secondary amine.
- This reductive amination step is typically performed under mild conditions to avoid side reactions and preserve the indole ring integrity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2 | Indole-3-carbaldehyde + cyclobutylmethyl amine + NaBH4 (MeOH) | Formation of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine (free base) |
Formation of Hydrochloride Salt
- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, often diethyl ether or ethanol.
- This step improves the compound’s stability, crystallinity, and handling properties.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 3 | Free base amine + HCl (gas or solution) | (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride |
Research Findings and Optimization Notes
- Salt selection: Hydrochloride salt is preferred due to its favorable pharmaceutical properties and ease of preparation from the free amine.
- Base choice in reductive amination: Sodium hydride (NaH) or sodium borohydride (NaBH4) are commonly used reducing agents; NaBH4 in methanol shows good selectivity and yields.
- Solvent effects: DMF is favored for the formylation step, while methanol is suitable for reductive amination. The hydrochloride formation is typically done in ethanol or ether.
- Temperature control: Mild temperatures (0–25 °C) during reductive amination prevent indole ring degradation and side reactions.
- Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate yields pure product suitable for further applications.
Comparative Data Table of Key Steps
| Step | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| Indole 3-formylation | POCl3/DMF, 0–25 °C | 70–85 | High regioselectivity at C-3 position |
| Reductive amination | Cyclobutylmethyl amine + NaBH4 (MeOH) | 60–80 | Mild conditions, minimal side products |
| Hydrochloride salt formation | HCl in ethanol or ether | >90 | Improves stability and crystallinity |
Additional Synthetic Considerations
- Alternative routes: Some literature suggests direct alkylation of indole derivatives with cyclobutylmethyl halides under palladium-catalyzed conditions, but these are less common for this specific compound.
- Cyclobutylmethyl source: The cyclobutylmethyl fragment can be introduced via cyclobutylmethylamine or via cyclobutylmethyl halides followed by amination.
- Protecting groups: In complex synthetic sequences, protecting groups on the indole nitrogen may be employed to prevent side reactions, but for this target compound, free indole is often used.
Chemical Reactions Analysis
Types of Reactions
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the cyclobutylmethyl group.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, leading to different biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can influence mood and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride with key analogs, focusing on substituent effects, physicochemical properties, and inferred biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (Cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride | Cyclobutylmethyl | C₁₄H₁₉N₂·HCl | 242.78 (free base) | Predicted higher lipophilicity due to cyclobutane; increased steric hindrance |
| Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride (Ethyl analog) | Ethyl | C₁₁H₁₄N₂·HCl | 186.70 (free base) | CCS (Ų): 136.8 [M+H]+; simpler alkyl chain enhances solubility but reduces rigidity |
| 2-(1H-Indol-3-yl)ethylamine hydrochloride | Pyridin-3-ylmethyl | C₁₆H₁₇N₃·HCl | 279.80 (free base) | Higher polarity (PSA = 40.7 Ų); pyridine may enhance π-stacking interactions |
| 1-Benzyl-1H-indol-3-amine hydrochloride (Benzyl analog) | Benzyl | C₁₅H₁₄N₂·HCl | 234.75 (free base) | Aromatic substituent increases planarity; potential for enhanced receptor binding |
| [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride | Thiophen-2-ylmethyl | C₁₆H₁₇N₂S·HCl | 296.85 (free base) | Thiophene introduces sulfur-based interactions; moderate lipophilicity |
Key Findings:
Substituent Effects on Lipophilicity and Solubility: The cyclobutylmethyl group likely increases lipophilicity compared to the ethyl analog (logP ~2.5 vs. In contrast, the pyridinylmethyl analog’s polarity (PSA = 40.7 Ų) may improve solubility . Benzyl and thiophenylmethyl analogs balance lipophilicity with aromatic interactions, critical for targeting CNS receptors or enzymes like CYP121 .
This contrasts with the flexible ethyl chain, which may adopt multiple conformations .
Biological Activity Insights: Anxiolytic Potential: Quinoxaline-indole hybrids (e.g., compound 4b in ) demonstrate that bulky substituents (e.g., dichlorophenyl) enhance anxiolytic activity. The cyclobutylmethyl group’s rigidity may similarly optimize receptor engagement . Enzyme Inhibition: Indole-thiazole derivatives (e.g., compound 18 in ) inhibit M. tuberculosis CYP121 via hydrophobic interactions, suggesting the cyclobutylmethyl group’s bulk could enhance target affinity .
Biological Activity
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride is a compound with a unique structural profile, combining a cyclobutyl group and an indole moiety. This chemical structure suggests potential biological activities, particularly in pharmacology. The compound's formula is CHN·HCl, indicating it exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological applications.
Structural Characteristics
The compound features:
- Cyclobutyl Group : Contributes to the steric and electronic properties influencing reactivity.
- Indole Moiety : Known for its biological significance, particularly in medicinal chemistry due to its involvement in various biological pathways.
Preliminary studies suggest that (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride may exhibit several mechanisms of action, including:
- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound may interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Neuroprotective Effects : Indole derivatives are often associated with neuroprotective properties, which could be relevant for treating neurodegenerative diseases.
- Serotonin Reuptake Inhibition : The compound may interact with serotonin receptors, potentially affecting mood and anxiety disorders.
Biological Activity Overview
Research on indole derivatives has shown diverse biological activities. Here are some notable findings regarding (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride:
Case Studies
- Anti-Cancer Activity : In vitro studies indicated that compounds structurally similar to (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride inhibited the proliferation of various cancer cell lines by disrupting microtubule formation. This suggests that further research could validate similar effects for this compound.
- Neuroprotective Studies : Research into the neuroprotective effects of indole derivatives has shown promise in models of neurodegeneration. Studies demonstrated that these compounds can reduce neuronal death in response to excitotoxicity.
- Serotonin Receptor Interaction : A study focusing on serotonin-related disorders highlighted that compounds with indole structures could serve as effective serotonin reuptake inhibitors, pointing towards potential therapeutic applications for mood disorders.
Comparative Analysis
To understand the uniqueness of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride, it is essential to compare it with other indole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylindole | Indole base with a methyl group at N1 | Different reactivity due to methylation |
| 5-Bromoindole | Bromine substitution at C5 | Increased electrophilicity compared to non-brominated indoles |
| Indole-3-acetic acid | Indole structure with an acetic acid side chain | Functions primarily as a plant growth regulator |
| N-(1-methyl-1H-indol-3-yl)methylamine | Indole derivative with methyl substitution on nitrogen | Distinct biological activity profiles |
Q & A
Basic: What are the recommended synthetic routes for (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalizing the indole and cyclobutane moieties. A common approach is reductive amination between cyclobutylmethylamine and 1H-indol-3-yl-methyl ketone, followed by hydrochloric acid salt formation. Key optimizations include:
- Catalysts : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature : Controlled heating (~60–80°C) minimizes side reactions during cyclization .
Yield and purity can be monitored via HPLC or LC-MS, with recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, cyclobutyl CH₂ at δ 2.5–3.5 ppm) and confirms salt formation via amine proton shifts .
- X-Ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₉N₂⁺ = 227.15) and fragmentation patterns .
Advanced: How does the indole moiety influence the compound’s interaction with serotonin receptors or other biological targets?
Methodological Answer:
The indole group mimics tryptophan’s structure, enabling π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT receptors). To assess this:
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₂A, focusing on indole’s role in binding affinity .
- Binding Assays : Radioligand displacement studies (e.g., with [³H]LSD) quantify IC₅₀ values. Contradictions in reported IC₅₀ may arise from assay pH or salt form differences .
Advanced: How does the hydrochloride salt form affect solubility and pharmacokinetics compared to the free base?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) by ionizing the amine group. Key assessments include:
- Solubility Tests : Compare free base and salt solubility in PBS (pH 7.4) and simulated gastric fluid .
- Stability Studies : Accelerated stability testing (40°C/75% RH) monitors degradation products via TGA/DSC .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often stem from variations in:
- Purity : Validate via elemental analysis (>98%) and address impurities (e.g., residual solvents) that may skew bioactivity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and control for pH-dependent amine protonation .
- Salt Form : Compare free base and hydrochloride activities to isolate salt-specific effects .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the cyclobutyl group?
Methodological Answer:
- Analog Synthesis : Replace cyclobutyl with cyclopropyl or cyclohexyl groups to evaluate steric/electronic effects on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrophobic interactions mediated by the cyclobutyl ring .
- Metabolic Stability : Assess CYP450-mediated oxidation of the cyclobutyl group via liver microsome assays .
Advanced: How can researchers assess polymorphic forms of this hydrochloride salt, and what implications do they have?
Methodological Answer:
- XRPD : Screen polymorphs by varying recrystallization solvents (e.g., methanol vs. acetone) .
- DSC/TGA : Identify thermodynamically stable forms by melting point and decomposition profiles .
Polymorphs may alter dissolution rates, impacting bioavailability in preclinical studies .
Advanced: What experimental designs are optimal for studying degradation pathways under stress conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
- LC-MS/MS : Identify degradation products (e.g., indole oxidation to oxindole or cyclobutyl ring-opening) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced: How can enantiomeric purity be ensured if the compound has a chiral center?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated CD spectra .
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine formation .
Advanced: What computational tools are recommended for predicting off-target interactions or toxicity?
Methodological Answer:
- SwissADME : Predict blood-brain barrier penetration and CYP inhibition risks based on logP and topological polar surface area .
- ProTox-II : Evaluate hepatotoxicity and mutagenicity via machine learning models trained on structural alerts .
- Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
